Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Description
Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a useful research compound. Its molecular formula is C15H21ClN2O4 and its molecular weight is 328.79. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines Synthesis A study explored the conjugate addition reactions of Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in one-pot reactions. This showcases the compound's role in synthesizing new pyridine derivatives with potential biological activities (Latif, Rady, & Döupp, 2003).
Phosphine-Catalyzed Annulation for Tetrahydropyridines The compound Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's versatility in synthesizing functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Ruthenium-Catalyzed Carbonylation A study highlighted a novel carbonylation method for ortho C-H bonds in aromatic amides, facilitated by a bidentate directing group involving the pyridin-2-ylmethylamino moiety. This process, requiring the presence of ethylene and H2O, underscores the compound's utility in C-H bond activation and functional group transformation in aromatic amides, leading to the synthesis of various phthalimides (Inoue, Shiota, Fukumoto, & Chatani, 2009).
Enzyme-Catalyzed Synthesis of Stereoisomers An enzymatic procedure was developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic substrates. This illustrates the compound's potential in the stereocontrolled synthesis of biologically relevant molecules (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Properties
IUPAC Name |
ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-5-21-13(19)11(18-14(20)22-15(2,3)4)8-10-6-7-17-12(16)9-10/h6-7,9,11H,5,8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESXAOOUIZDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=NC=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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